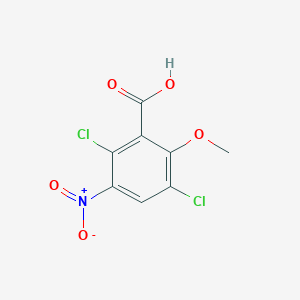

2,5-Dichloro-6-methoxy-3-nitrobenzoicacid

Description

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative with a carboxylic acid group at position 1, chlorine atoms at positions 2 and 5, a methoxy group at position 6, and a nitro group at position 3.

Properties

Molecular Formula |

C8H5Cl2NO5 |

|---|---|

Molecular Weight |

266.03 g/mol |

IUPAC Name |

2,5-dichloro-6-methoxy-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H5Cl2NO5/c1-16-7-3(9)2-4(11(14)15)6(10)5(7)8(12)13/h2H,1H3,(H,12,13) |

InChI Key |

BTEXZGOFCWLJMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid typically involves:

- Starting from a suitably substituted benzoic acid derivative such as dicamba (3,6-dichloro-2-methoxybenzoic acid) .

- Introduction of the nitro group via controlled nitration.

- Chlorination steps to achieve the dichloro substitution pattern.

- Purification and isolation of the final acid.

The order of these steps and the reagents used are critical to achieve high selectivity and yield without generating phytotoxic or isomeric impurities.

Detailed Preparation Method from Literature

Nitration of Dicamba

- Reagents: Concentrated nitric acid (HNO3, 65%) and concentrated sulfuric acid (H2SO4)

- Conditions:

- Nitration is performed by adding HNO3 dropwise to a cooled (around 4 °C) solution of dicamba in concentrated H2SO4.

- The dropwise addition over ~5 minutes controls the reaction rate and minimizes side reactions.

- After the reaction, the mixture is poured onto ice-water to precipitate the product.

- Workup:

- Extraction with ethyl acetate (EtOAc)

- Washing with brine and drying over anhydrous magnesium sulfate (MgSO4)

- Purification by column chromatography to isolate pure 2,5-dichloro-6-methoxy-3-nitrobenzoic acid

- Yield: Typically high, but exact yields depend on scale and purification efficiency.

Representative Reaction Scheme

| Step | Reactants & Conditions | Outcome |

|---|---|---|

| 1 | Dicamba + HNO3 (65%) in H2SO4, 4 °C, dropwise addition | Nitration at position 3 to form 2,5-dichloro-6-methoxy-3-nitrobenzoic acid |

| 2 | (If applicable) 5-chloro-3-nitro-salicylic acid + excess POCl3 or SOCl2, with DMF catalyst, reflux | Formation of acid chloride intermediate |

| 3 | Acid chloride + acidified water, reflux | Hydrolysis to 2,5-dichloro-3-nitrobenzoic acid (related compound) |

Data Table: Key Reagents and Conditions

| Parameter | Details |

|---|---|

| Starting Material | Dicamba (3,6-dichloro-2-methoxybenzoic acid) |

| Nitration Agent | Nitric acid (HNO3, 65%) |

| Acid Medium | Concentrated sulfuric acid (H2SO4) |

| Temperature | 4 °C during nitration |

| Reaction Time | ~5 minutes for HNO3 addition; total reaction time varies |

| Extraction Solvent | Ethyl acetate (EtOAc) |

| Drying Agent | Anhydrous magnesium sulfate (MgSO4) |

| Purification Method | Column chromatography |

| Chlorinating Agents (for related compounds) | Thionyl chloride (SOCl2), Phosphorus oxychloride (POCl3) |

| Catalysts for chlorination | N,N-Dimethylformamide (DMF), N,N-diethylaniline |

| Reaction Temperature (chlorination) | Reflux temperature (~70-110 °C depending on solvent) |

| Saponification Conditions | Acidic aqueous medium, reflux |

| Typical Yield (nitration step) | High (exact values depend on scale and purification) |

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products

Reduction: 2,5-Dichloro-6-methoxy-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 2,5-dichloro-6-methoxy-3-nitrobenzoate.

Scientific Research Applications

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methoxy groups may also influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Nitro Group (NO₂)

- The nitro group at position 3 in the target compound enhances acidity due to its strong electron-withdrawing nature, increasing the stability of the deprotonated carboxylate ion. This contrasts with 3,6-dichloro-2-methoxybenzoic acid, which lacks a nitro group and thus has lower acidity .

- In 1,5-dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8), the nitro group is retained, but the absence of a carboxylic acid group limits its solubility in polar solvents compared to benzoic acid derivatives .

Methoxy Group (OCH₃)

- This contrasts with 2,5-dichloro-3-nitrobenzoic acid, which lacks a methoxy group and may exhibit higher reactivity at the aromatic ring .

Chlorine Atoms (Cl)

- The chlorine atoms at positions 2 and 5 contribute to lipophilicity, enhancing membrane permeability in biological systems. This property is shared with 3,6-dichloro-2-methoxybenzoic acid but differs in spatial arrangement, which could influence binding interactions in enzymatic or receptor-based applications .

Biological Activity

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is a chemical compound that has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound is characterized by the following chemical formula:

- Molecular Formula : CHClNO

- Molecular Weight : 227.02 g/mol

1. Antimicrobial Activity

Research indicates that 2,5-dichloro-6-methoxy-3-nitrobenzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

2. Anticancer Properties

The compound's potential as an anticancer agent has also been evaluated. Studies have shown that derivatives of nitrobenzoic acids can induce apoptosis in cancer cells. For example, metal complexes involving nitrobenzoic acids have demonstrated significant growth suppression in lung and colon cancer cell lines.

| Complex | IC (µM) | Cell Line |

|---|---|---|

| Complex 27 | 8.82 | Lung Cancer |

| Complex 28 | 60 | Colon Cancer |

The mechanisms of action include cell cycle arrest and induction of apoptosis, making this compound a promising lead in cancer therapy research .

3. Herbicidal Activity

This compound is noted for its herbicidal properties, functioning as an effective herbicide against various weed species. It acts by disrupting the growth processes of plants, which could be leveraged in agricultural applications.

The biological activity of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid can be attributed to its ability to undergo enzymatic bioreduction. The nitro group in the compound is reduced to form reactive intermediates that can interact with cellular macromolecules, leading to toxicity in microbial and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitro compounds, 2,5-dichloro-6-methoxy-3-nitrobenzoic acid was found to be one of the most effective against gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of metal complexes derived from this compound. The research demonstrated that these complexes not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-6-methoxy-3-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. For example:

Chlorination : Electrophilic substitution at positions 2 and 5 using Cl2 or SO2Cl2 under controlled temperature (0–25°C) to avoid over-chlorination.

Methoxy Introduction : Protect the hydroxyl group (if present) before O-methylation using CH3I/K2CO3 in DMF.

Nitration : Use mixed HNO3/H2SO4 at low temperatures to introduce the nitro group at position 4.

Optimization : Monitor intermediates via TLC and HPLC. Adjust stoichiometry and reaction time based on <sup>1</sup>H NMR and mass spectrometry (MS) data. For purification, employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR: Resolve substituent effects (e.g., nitro deshields adjacent protons; methoxy appears as a singlet).

- IR: Confirm carboxylic acid (1700–1720 cm<sup>-1</sup>), nitro (1520–1560 cm<sup>-1</sup>), and Cl groups.

- Crystallography :

Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Prepare crystals via slow evaporation (solvent: DCM/hexane). ORTEP-3 can generate thermal ellipsoid plots to assess structural precision .

Q. How does the compound’s stability vary under different pH, temperature, and light conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (nitro groups may degrade >150°C).

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor via UV spectroscopy for nitro → nitroso conversion.

- pH Stability : Test solubility and degradation in buffers (pH 2–12) using HPLC. Carboxylic acid protonation (pH < pKa ~2.8) may enhance solubility but reduce crystallinity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer :

- Disorder : Refine using SHELXL’s PART and SUMP instructions to model split positions. Apply restraints (e.g., SIMU, DELU) to prevent over-parameterization .

- Twinning : Use the WinGX suite to detect twinning via Hooft statistics. Refine with TWIN/BASF commands in SHELXL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint discrepancies .

Q. What mechanistic insights explain the nitro group’s reactivity in substitution or reduction reactions?

- Methodological Answer :

- Substitution : Study via DFT calculations (e.g., Gaussian) to map transition states. Experimentally, monitor nitro displacement (e.g., with NH3 or amines) using <sup>15</sup>N NMR or kinetic isotopic labeling.

- Reduction : Catalytic hydrogenation (Pd/C, H2) or Zn/HCl can reduce nitro to amine. Track intermediates via in situ IR and MS .

Q. How can contradictory spectral and computational data (e.g., NMR shifts vs. DFT predictions) be reconciled?

- Methodological Answer :

- Solvent Effects : Re-run DFT simulations (e.g., with COSMO solvation model) to match experimental conditions (DMSO-d6 vs. gas phase).

- Dynamic Effects : Use relaxed scans to account for conformational flexibility. Compare with NOESY/ROESY NMR data for spatial correlations .

- Error Analysis : Quantify deviations using RMSD between experimental and calculated shifts; adjust basis sets (e.g., 6-311++G**) for better agreement .

Q. What environmental and toxicological profiles can be predicted or validated for this compound?

- Methodological Answer :

- Ecotoxicology : Use QSAR models (e.g., ECOSAR) to predict aquatic toxicity. Validate via Daphnia magna assays (OECD 202).

- Degradation Pathways : Perform photolysis (simulated sunlight) and hydrolysis studies; identify metabolites via LC-HRMS. Compare with PubChem data for structurally related acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.